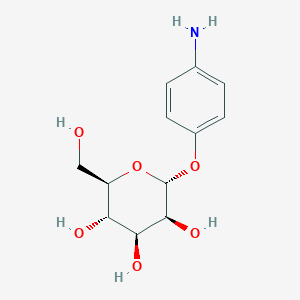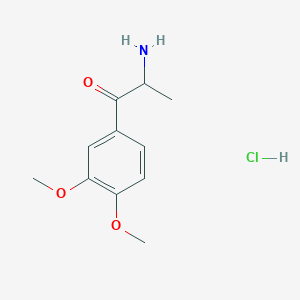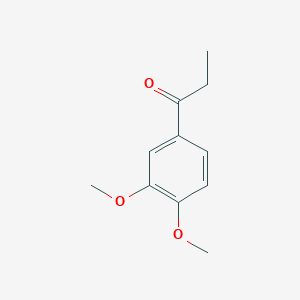
Azide de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle
Vue d'ensemble
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide (2ATAGA) is an organic compound that has been widely studied in the scientific community for its potential applications in organic synthesis and drug development. 2ATAGA is a synthetic derivative of glucose that has been modified to contain a reactive azide group at the reducing end of the sugar. This reactive group makes 2ATAGA an attractive reagent for chemists due to its ability to undergo a variety of reactions with other molecules, such as the formation of amide bonds and the addition of a variety of functional groups.
Applications De Recherche Scientifique
Synthèse de médicaments à base de glucides complexes
Ce composé est un réactif clé en biomédecine utilisé pour la synthèse de médicaments à base de glucides complexes . Sa polyvalence lui permet d'être utilisé dans le développement de nouveaux produits pharmaceutiques ciblant diverses maladies .
Activités antibactériennes et antituberculeuses
Le composé a été utilisé dans la synthèse du phosphate de décyle de triéthylammonium 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-D-glucopyrannosyle, qui a montré des activités antituberculeuses et antibactériennes .
Marquage covalent
Le composé a été largement utilisé dans le marquage covalent . Ce processus implique la fixation d'un marqueur détectable à une protéine ou à une autre biomolécule d'intérêt, ce qui permet aux chercheurs de suivre son comportement dans différents contextes .
Bioconjugaison
La bioconjugaison est une autre application de ce composé . Cette technique implique la liaison chimique de deux biomolécules, telles que des protéines ou des acides nucléiques, dans le but d'étudier leurs interactions ou de créer de nouvelles entités fonctionnelles .
Chimie clic
Le composé a été utilisé en chimie clic , un outil puissant pour générer rapidement des bibliothèques moléculaires diversifiées pour la découverte ou l'optimisation de médicaments .
Conception de médicaments
Il a été utilisé comme un lieur dans la conception de médicaments <svg class="icon" height="16" p-id
Mécanisme D'action
Target of Action
It is a derivative of a saccharide molecule , which suggests that it may interact with enzymes or receptors that process or recognize saccharides.
Mode of Action
As a derivative of a saccharide molecule, it can be obtained with the reaction of the saccharide with azido acetyl compounds . This suggests that it might interact with its targets through similar mechanisms as other saccharide derivatives.
Biochemical Pathways
One study mentions the phosphorylation of a similar compound , suggesting that ATAG might be involved in phosphorylation processes or pathways.
Result of Action
, some studies suggest that ATAG has significant anti-tumor and anti-viral properties. Its anti-tumor effect is due to its ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis . Moreover, ATAG has shown potent anti-viral activity against both RNA and DNA viruses .
Action Environment
It is a white crystalline powder , suggesting that it might be sensitive to environmental conditions such as temperature and humidity
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCFMPMNMQZHSF-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160654 | |
| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6205-69-2 | |
| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide in the study of glycogen phosphorylase inhibitors?
A1: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide serves as a key starting material for synthesizing N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides. [] These amides were then evaluated for their ability to inhibit rabbit muscle glycogen phosphorylase b, an enzyme involved in glycogen breakdown. This research aimed to explore the potential of these compounds as inhibitors of glycogen phosphorylase, which could be relevant for conditions like type 2 diabetes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)


![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
